molecular formula C13H8Cl2N4S2 B1683513 Yoda1 CAS No. 448947-81-7

Yoda1

Cat. No. B1683513
M. Wt: 355.3 g/mol
InChI Key: BQNXBSYSQXSXPT-UHFFFAOYSA-N
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Description

Yoda1 is a chemical compound which is the first agonist developed for the mechanosensitive ion channel PIEZO1 . This protein is involved in regulation of blood pressure and red blood cell volume, and Yoda1 is used in scientific research in these areas .


Synthesis Analysis

Yoda1 is a synthetic small molecule with the empirical formula C13H8Cl2N4S2 . Its CAS Number is 448947-81-7 and its molecular weight is 355.27 . It is available in powder form and is white to beige in color .


Molecular Structure Analysis

The chemical formula of Yoda1 is C13H8Cl2N4S2 . Its exact mass is 353.96 . The molecular structure of Yoda1 includes a pyrazine ring, a thiadiazole ring, and a dichlorobenzene ring .


Chemical Reactions Analysis

Yoda1 affects the sensitivity and the inactivation kinetics of mechanically induced responses . It is known to activate Piezo1 by energetically stabilizing and destabilizing conducting and nonconducting Piezo1 conformations, respectively .


Physical And Chemical Properties Analysis

Yoda1 is a white to beige powder . It is soluble in DMSO up to 15 mg/mL . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Activation and Function of Piezo1 Channels

Yoda1 has been identified as a synthetic small molecule that acts as an agonist for both human and mouse Piezo1 ion channels. This discovery demonstrated that Piezo1 channels, which function as biological pressure sensors, can be chemically activated in addition to being mechanically stimulated. Yoda1 affects the sensitivity and inactivation kinetics of mechanically induced responses in cells and activates purified Piezo1 channels in the absence of other cellular components. This chemical activation of Piezo1 channels by Yoda1 opens up new avenues for studying the regulation and function of Piezo1 and suggests the possibility of the existence of endogenous Piezo1 agonists (Syeda et al., 2015).

Mechanism of Yoda1 Action on Piezo1

A study exploring the interaction between Yoda1 and Piezo1 channels identified an allosteric Yoda1 binding pocket located in the putative mechanosensory domain of Piezo1, approximately 40 Å away from the central pore. This finding suggests that Yoda1 acts as a molecular wedge, facilitating force-induced conformational changes and effectively lowering the mechanical threshold for Piezo1 channel activation. This insight into the allosteric agonist binding site of Piezo1 channels has significant implications for the design of future Piezo modulators with potential clinical value (Botello-Smith et al., 2019).

Role in Synovial Sarcoma Cell-Viability

Yoda1's interaction with Piezo1 channels has been investigated in the context of synovial sarcoma cell-viability. The application of Yoda1 induced Ca2+ response and cation channel currents in PIEZO1-expressing cells, including synovial sarcoma cells. A knockdown of PIEZO1 in these cells abolished the Yoda1-induced Ca2+ response and significantly reduced cell-viability. This research indicates that PIEZO1 is a potential target in the treatment of synovial sarcoma (Suzuki et al., 2018).

Effect on Migraine and Peripheral Nociception

Research has suggested the involvement of mechanosensitive Piezo receptors, particularly Piezo1, in peripheral trigeminal nociception, which is implicated in the generation of migraine pain. The stimulation of these receptors by Yoda1 promotes the release of calcitonin gene-related peptide (CGRP) and activates trigeminal neurons, providing new insights into the mechanotransduction in migraine pathology and suggesting novel molecular targets for anti-migraine medicine (Mikhailov et al., 2019).

Binding Free Energies of Yoda1 at Protein-Membrane Interface

A study computing the binding free energies of Yoda1 and its analogs in Piezo1 channels highlighted that Yoda1 binds better to the open state of Piezo1 than to the closed state, aligning with its agonist effects. This research provides mechanistic insights and lays the groundwork for the structural-based screening and design of novel Piezo1 agonists and inhibitors (Jiang et al., 2022).

Safety And Hazards

Yoda1 should be handled with care to avoid inhalation, contact with eyes, skin, and clothing . It should be used in a well-ventilated area and kept away from sources of ignition . Prolonged or repeated exposure should be avoided .

properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-5-pyrazin-2-yl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4S2/c14-9-2-1-3-10(15)8(9)7-20-13-19-18-12(21-13)11-6-16-4-5-17-11/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNXBSYSQXSXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(S2)C3=NC=CN=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301337271
Record name Yoda1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301337271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-Dichlorophenyl)methylsulfanyl]-5-pyrazin-2-yl-1,3,4-thiadiazole

CAS RN

448947-81-7
Record name YODA-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448947817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Yoda1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301337271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YODA-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW6GF9RW6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,840
Citations
JJ Lacroix, WM Botello-Smith, Y Luo - Nature communications, 2018 - nature.com
… effect of Yoda1 on heterotrimeric Piezo1 channels harboring wild type subunits and Yoda1-… as few as one Yoda1-sensitive subunit exhibit Yoda1 sensitivity undistinguishable from …
Number of citations: 116 www.nature.com
WM Botello-Smith, W Jiang, H Zhang, AD Ozkan… - Nature …, 2019 - nature.com
… and electrophysiology, we identify an allosteric Yoda1 binding pocket located in the putative … motions of the Yoda1-bound subunit. Our results suggest a model wherein Yoda1 acts as a …
Number of citations: 141 www.nature.com
G Parsonage, K Cuthbertson, N Endesh… - British Journal of …, 2023 - Wiley Online Library
… A Yoda1 analogue (KC159) containing 4-benzoic acid instead of the pyrazine of Yoda1 and … reliability, efficacy and potency compared to Yoda1 in functional assays. Tested against over…
Number of citations: 9 bpspubs.onlinelibrary.wiley.com
EL Evans, K Cuthbertson, N Endesh… - British journal of …, 2018 - Wiley Online Library
… Yoda1 is a useful research tool, not faithfully mimicking mechanical … for Yoda1 activation of Piezo1 would be helpful. Here, we addressed this knowledge gap by synthesizing Yoda1 …
Number of citations: 135 bpspubs.onlinelibrary.wiley.com
R Wadud, A Hannemann, DC Rees, JN Brewin… - Scientific Reports, 2020 - nature.com
… of Yoda1 which probably interferes with the binding of Yoda1 … When combined with Yoda1 (3 µM), however, the Yoda1-… at 1 µM Yoda1 and substantially reduced at 3 µM Yoda1 (Fig. 7a)…
Number of citations: 9 www.nature.com
NG Dela Paz, JA Frangos - Biochemical and biophysical research …, 2018 - Elsevier
… effects of Yoda1 and the role of Piezo1 on their activation. Here, we show that Yoda1 robustly … , but not GsMTx4, effectively blocks Yoda1-induced Akt activation. Our results suggest that …
Number of citations: 39 www.sciencedirect.com
S Liu, X Pan, W Cheng, B Deng, Y He… - Frontiers in …, 2020 - frontiersin.org
… inhibit Yoda1 relaxation of aortic rings. Our results demonstrated that TBMS1 can effectively … Yoda1 induced Piezo1 channel activation. This study sheds light on the existence of Yoda1 …
Number of citations: 24 www.frontiersin.org
CY Lin, X Song, Y Ke, A Raha, Y Wu, M Wasi, L Wang… - Cancers, 2022 - mdpi.com
… Yoda1, an activator of the mechanosensitive Piezo1 channel, could potentially intensify the … with mono- (Yoda1 only or vibration only) or combined treatment (Yoda1 and LMHF vibration…
Number of citations: 10 www.mdpi.com
J Yang, K Yuan, T Zhang, S Zhou, W Li… - Advanced …, 2023 - Wiley Online Library
… Mechanically sensitive channel, Piezo1, which is activated by Yoda1, has been … of Yoda1 alone is unsustainable to maintain this activity. Therefore, in this study, we fabricated a Yoda1-…
Number of citations: 1 onlinelibrary.wiley.com
A Bosutti, A Giniatullin, Y Odnoshivkina… - Acta …, 2021 - Wiley Online Library
… The specific Piezo1 channel agonist Yoda1 was shown to regulate … We therefore investigated the action of Yoda1 on the functional … In the skeletal muscle precursors, Yoda1 treatment …
Number of citations: 15 onlinelibrary.wiley.com

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